molecular formula C7H12N2O B186747 (1-isopropyl-1H-imidazol-2-yl)methanol CAS No. 135205-82-2

(1-isopropyl-1H-imidazol-2-yl)methanol

Cat. No. B186747
M. Wt: 140.18 g/mol
InChI Key: KPVALOXOWYHUNU-UHFFFAOYSA-N
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Description

“(1-isopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . The IUPAC name for this compound is 1H-imidazol-2-ylmethanol .


Synthesis Analysis

The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .


Molecular Structure Analysis

The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis . This molecule, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .


Chemical Reactions Analysis

Each step in the synthesis of “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .


Physical And Chemical Properties Analysis

The molecular weight of “(1-isopropyl-1H-imidazol-2-yl)methanol” is 140.19 g/mol . The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Biomimetic Chelating Ligands : (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound similar to (1-isopropyl-1H-imidazol-2-yl)methanol, has been synthesized as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
  • Formation of Imidazole Derivatives : The synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives demonstrates the versatility of imidazole compounds in creating carbonyl group analogs (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Material Sciences and Chemistry

  • Formation of Triaryl Dihydroimidazoles : Research on forming 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes highlights the significance of imidazole compounds in complex chemical reactions (Fernandes et al., 2007).
  • Imidazole-Based Ionic Liquids : The synthesis of 1-Isopropyl-imidazole and its conversion into bidentate ionic liquids demonstrates its potential in the field of ionic liquid chemistry (Qi, 2011).

Novel Synthesis Methods

  • One-Pot Multicomponent Synthesis : A novel one-pot reaction for synthesizing substituted imidazopyrazines using 1H-(imidazol-5-yl)-N-substituted methanamines shows the utility of imidazole compounds in innovative synthetic methods (Galli et al., 2019).
  • Solvation Process and Solute-Solvent Interactions : Research on the solvation of imidazole compounds, including 2-isopropyl-imidazole, provides insights into their interactions with solvents, crucial for understanding their behavior in various mediums (Herrera-Castro & Torres, 2019).

Medical and Pharmaceutical Applications

  • Synthesis of Targeted Compounds : The synthesis of compounds like (2-Butyl-4-Substitutedthiamidothiocarbamido- 1- {[2-(1h-Tetrazol 5-Yl) Biphenyl- 4-Yl] Methyl}-1h- Imidazol-5-Yl) Methanol has implications in pharmaceutical and medicinal chemistry (Ande, 2012).
  • Fluorescence Properties for Probing : The synthesis of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol for fluorescence studies shows the potential of imidazole derivatives in creating sensitive probes (Wen-yao, 2012).

Industrial Applications

  • Imidazole in Corrosion Inhibition : The application of imidazole-based molecules, including derivatives of 1H-imidazole, in inhibiting corrosion of carbon steel in an acidic medium highlights their industrial importance (Costa et al., 2021).

Catalysis and Polymer Chemistry

  • Green Organocatalyst for Synthesis : Imidazol-1-yl-acetic acid, related to 1H-imidazole derivatives, has been used as an efficient green organocatalyst, underlining the catalytic capabilities of imidazole derivatives (Nazari et al., 2014).
  • Double Hydrophilic Block Copolymers : The RAFT synthesis of polymers using imidazolium-based ionic liquid monomers, related to 1H-imidazole derivatives, demonstrates their utility in creating advanced materials (Vijayakrishna et al., 2008).

Future Directions

The bulky adamantyl group in the similar compound “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” would be expected to provide a substantial steric shielding of a coordinated metal center. This steric shielding could promote the study of reaction pathways and reactive intermediates .

properties

IUPAC Name

(1-propan-2-ylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVALOXOWYHUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434795
Record name (1-isopropyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-isopropyl-1H-imidazol-2-yl)methanol

CAS RN

135205-82-2
Record name (1-isopropyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RB Gaynor, BN McIntyre, SE Creutz - Molbank, 2023 - mdpi.com
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared through a five-step process starting from commercially available 1-acetyladamantane. Each step proceeded …
Number of citations: 3 www.mdpi.com
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com
DM Krygina, EV Sivtsov, YN Pavlyukova, EN Chernova… - Molbank, 2023 - mdpi.com
Highly purified 5-vinyl-1H-tetrazole was synthesized, which is in great demand in modern medicine and industry as a monomer for obtaining nitrogen-rich macromolecular compounds …
Number of citations: 3 www.mdpi.com
S Kotha, M Salman, SR Cheekatla - Molbank, 2023 - mdpi.com
Here, we demonstrate a short synthetic route to pyrano cage systems containing pentacycloundecane units by employing ring-closing metathesis (RCM) as a key step. These cage …
Number of citations: 1 www.mdpi.com

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